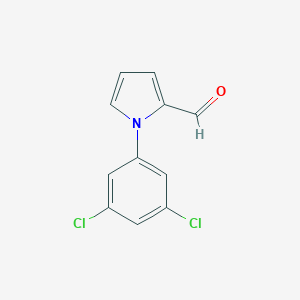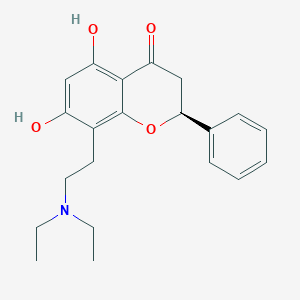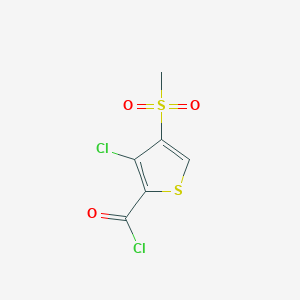
Cloruro de 3-Cloro-4-(Metilsulfonil)Tiofeno-2-Carbonilo
Descripción general
Descripción
3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride (3-CMTCC) is an organic compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields. It is a colorless liquid with a molecular weight of 204.55 g/mol and a boiling point of 115°C. 3-CMTCC is a highly reactive compound that can be used in synthesis reactions to create a variety of products. It has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-CMTCC has been studied for its potential applications in biochemistry, physiology, and other scientific fields.
Aplicaciones Científicas De Investigación
Química Medicinal
El tiofeno y sus derivados sustituidos, incluido “Cloruro de 3-Cloro-4-(Metilsulfonil)Tiofeno-2-Carbonilo”, se ha reportado que poseen una amplia gama de propiedades terapéuticas. Tienen diversas aplicaciones en química medicinal y ciencia de materiales, atrayendo gran interés tanto en la industria como en la academia .
Aplicaciones Antiinflamatorias
Se ha encontrado que estos compuestos tienen propiedades antiinflamatorias. Esto los hace potencialmente útiles en el desarrollo de nuevos medicamentos para tratar enfermedades inflamatorias .
Aplicaciones Antipsicóticas
También se ha informado que los derivados del tiofeno tienen propiedades antipsicóticas. Esto sugiere aplicaciones potenciales en el tratamiento de diversos trastornos psiquiátricos .
Aplicaciones Antiarrítmicas
Las propiedades antiarrítmicas de estos compuestos podrían hacerlos útiles en el desarrollo de medicamentos para tratar trastornos del ritmo cardíaco .
Aplicaciones Antiansiedad
Se ha encontrado que los derivados del tiofeno tienen efectos ansiolíticos, lo que sugiere aplicaciones potenciales en el tratamiento de los trastornos de ansiedad .
Aplicaciones Antifúngicas
Se ha informado que estos compuestos tienen propiedades antifúngicas, lo que podría hacerlos útiles en el desarrollo de nuevos fármacos antifúngicos .
Aplicaciones Antioxidantes
Se ha encontrado que los derivados del tiofeno tienen propiedades antioxidantes. Esto sugiere aplicaciones potenciales en la prevención de enfermedades relacionadas con el estrés oxidativo .
Aplicaciones Anticancerígenas
Se ha informado que estos compuestos tienen propiedades anticancerígenas. Esto sugiere aplicaciones potenciales en el desarrollo de nuevos medicamentos para tratar varios tipos de cáncer .
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride is not yet fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of organic compounds, as well as in the synthesis of peptides and proteins. In addition, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride are not yet fully understood. However, studies have shown that the compound has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. In addition, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride has been shown to inhibit the growth of certain types of bacteria and fungi, which may be beneficial in the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride in laboratory experiments has several advantages. First, the compound is highly reactive, which makes it ideal for use in synthesis reactions. Second, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride is relatively inexpensive, making it a cost-effective option for laboratory experiments. Finally, the compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments.
However, there are also some limitations to the use of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride in laboratory experiments. First, the compound is highly reactive, which can make it difficult to handle and store. Second, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride is toxic and should be handled with caution. Finally, the compound has a limited shelf life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride in scientific research. First, the compound could be used in the synthesis of peptides and proteins, which could be used in the development of novel therapeutic agents. Second, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride could be used to study the biochemical and physiological effects of the compound, which could be beneficial in the development of new treatments for various diseases. Third, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride could be used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Finally, 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride could be used to study the mechanism of action of the compound, which could be beneficial in the development of new drugs and treatments.
Métodos De Síntesis
3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride can be synthesized through a variety of methods, including the reaction of 3-chlorothiophene-2-carbonyl chloride (3-CTCC) with methylsulfonyl chloride (MSc) in the presence of a base catalyst, such as pyridine or triethylamine. The reaction of 3-CTCC with MSc produces a sulfonamide product, which is then hydrolyzed to form 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride. The reaction is typically carried out at room temperature, and the product is purified by distillation.
Propiedades
IUPAC Name |
3-chloro-4-methylsulfonylthiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S2/c1-13(10,11)3-2-12-5(4(3)7)6(8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPNDZHWWJGGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC(=C1Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370936 | |
| Record name | 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175201-87-3 | |
| Record name | 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175201-87-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



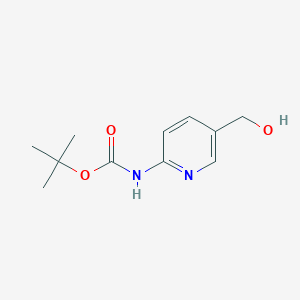

![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)
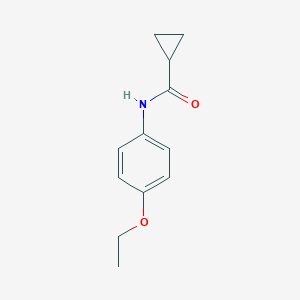

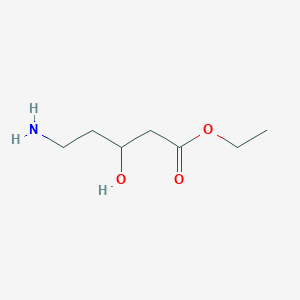
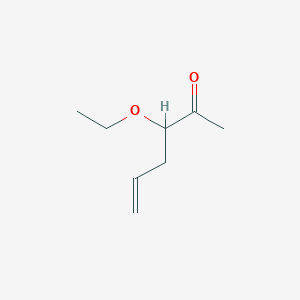


![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)
